molecular formula C22H44O4Si2 B15199940 cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester

cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester

Cat. No.: B15199940
M. Wt: 428.8 g/mol
InChI Key: VKHVAGVBCANCSM-KDURUIRLSA-N
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Description

cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester: is a complex organic compound characterized by its unique structure, which includes multiple silyl ether groups and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups, followed by cyclization and esterification reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester serves as a versatile intermediate for the preparation of more complex molecules. Its silyl ether groups provide stability and can be selectively removed under mild conditions .

Biology and Medicine: The compound’s potential biological activity is under investigation, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents .

Industry: In material science, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .

Mechanism of Action

The mechanism by which cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester exerts its effects is primarily through its chemical reactivity. The silyl ether groups can be selectively cleaved to reveal reactive hydroxyl groups, which can then participate in further chemical transformations. The cyclohexylidene moiety provides a rigid framework that can influence the compound’s interaction with other molecules .

Comparison with Similar Compounds

  • (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester
  • (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester

Uniqueness: cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester is unique due to its specific stereochemistry and the presence of multiple silyl ether groups. These features confer distinct chemical properties, such as increased stability and selective reactivity, which are advantageous in various applications .

Properties

Molecular Formula

C22H44O4Si2

Molecular Weight

428.8 g/mol

IUPAC Name

ethyl 2-[(3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate

InChI

InChI=1S/C22H44O4Si2/c1-12-24-20(23)15-17-13-18(25-27(8,9)21(2,3)4)16-19(14-17)26-28(10,11)22(5,6)7/h15,18-19H,12-14,16H2,1-11H3/t18-,19+

InChI Key

VKHVAGVBCANCSM-KDURUIRLSA-N

Isomeric SMILES

CCOC(=O)C=C1C[C@@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)C=C1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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